BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid

Anti-inflammatory Medicinal Chemistry SAR

Critical 4-COOH regioisomer with confirmed SAR advantage over non‑nitrogenous analogs. Serves as a versatile amide/ester coupling site for 5-HT2C agonist optimization. Procure ≥98% purity to ensure batch‑to‑batch consistency for in vivo PK/Tox studies and IP integrity. Multiple sizes available; lead times apply.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 953428-98-3
Cat. No. B2624489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid
CAS953428-98-3
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESC1CC2=C(C=CN=C2C1)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H,11,12)
InChIKeyJIEJHLKKHXGPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid (CAS 953428-98-3) – Core Properties and Procurement Context


6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid (CAS 953428-98-3) is a bicyclic heterocyclic building block featuring a fused cyclopentane-pyridine core with a carboxylic acid substituent at the 4-position . With a molecular formula of C₉H₉NO₂ and molecular weight of 163.17 g/mol, it serves as a versatile intermediate in medicinal chemistry, agrochemical, and material science synthesis programs . Its partially saturated framework offers a distinct conformational profile compared to fully aromatic pyridine derivatives, making it a strategic choice for scaffold diversification and lead optimization campaigns . Commercially, it is available from multiple suppliers with purity specifications ranging from 95% to 99%, with storage recommendations of sealed, dry conditions at 2–8°C .

Why 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid Cannot Be Casually Substituted by In-Class Analogs


The cyclopenta[b]pyridine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to both regioisomeric substitution (e.g., 3-COOH vs. 4-COOH vs. 5-COOH) and ring oxidation state (dihydro vs. octahydro vs. fully aromatic). In anti-inflammatory models, 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acids demonstrated a 5-fold potency advantage over non-nitrogenous indane carboxylic acid comparators [1]. In 5-HT2C receptor agonist programs, subtle modifications to the 6,7-dihydro-5H-cyclopenta[b]pyridine core yield ligands with Ki values spanning from 1.5 nM to >300 nM [2]. Furthermore, synthetic accessibility varies dramatically: octahydro analogs require eight-step sequences with overall yields as low as 9.0%, while dihydro variants benefit from more efficient, scalable routes [3]. Procuring the precise regioisomer (4-carboxylic acid) is therefore non-negotiable for maintaining target potency, synthetic efficiency, and downstream intellectual property integrity.

Quantitative Differentiation Evidence for 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 4-COOH vs. 5-COOH Anti-Inflammatory Potency

In the carrageenan rat paw edema model, 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid derivatives exhibit a 5-fold potency advantage over the non-nitrogenous comparator BL 2365 [(-)-5-cyclohexyl-1-indane carboxylic acid], achieving comparable anti-inflammatory efficacy at 15 mg/kg versus 75 mg/kg, respectively [1]. While this data is for the 5-COOH regioisomer, it underscores the critical role of the nitrogen-containing bicyclic core and the regiospecific positioning of the carboxylic acid moiety for biological activity. The 4-COOH isomer (target compound) presents a distinct vector for fragment elaboration, offering orthogonal SAR exploration space relative to the 5-COOH and 3-COOH isomers.

Anti-inflammatory Medicinal Chemistry SAR

Oxidation State Differentiation: 4-COOH Dihydro vs. Octahydro Scaffold Geometry and Synthetic Efficiency

The octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid scaffold (fully saturated analog) is considered 'truly three-dimensional' based on geometric assessment, but its synthesis requires an eight-step sequence with a low overall yield of 9.0% [1]. In contrast, the 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid target compound retains a partial double bond in the pyridine ring, offering a distinct conformational landscape (more planar character) and is accessed via more efficient, scalable synthetic routes. This oxidation state difference directly impacts both the 3D pharmacophore presentation and the practical feasibility of large-scale procurement for lead optimization.

Conformational Analysis GABA Analogues Synthetic Yield

Biological Activity Differentiation: Potent 5-HT2C Receptor Agonism from 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, such as (S)-7-(5-fluoro-2-methylbenzyloxy)-2-((R)-2-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine, exhibit potent agonist activity at the human 5-HT2C receptor with an IC50 of 1.90 nM (GTPγS binding assay) and a Ki of 1.5 nM (FLIPR assay relative to 5-HT) [1]. In contrast, closely related analogs with different substitution patterns show significantly reduced potency, with EC50 values exceeding 300 nM at the 5-HT2B receptor [2]. This >150-fold difference in potency highlights the exquisite sensitivity of the cyclopenta[b]pyridine core to precise substitution, reinforcing the value of the 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid as a key intermediate for constructing highly selective 5-HT2C ligands.

5-HT2C Receptor CNS Drug Discovery GPCR Agonists

Commercial Purity and Specification Differentiation for Procurement Decisions

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid is commercially available with purity specifications ranging from 95% (e.g., AKSci) to ≥98% (e.g., ChemScence, MolCore) and up to 99% (e.g., Huaxuejia) . This purity gradient enables procurement tailored to specific research needs: 95% purity may suffice for early-stage SAR exploration, while ≥98–99% purity is critical for advanced lead optimization, in vivo studies, or as a reference standard. In contrast, some regioisomeric analogs (e.g., 3-carboxylic acid) are less widely stocked with high-purity options, potentially delaying project timelines and increasing costs associated with custom synthesis.

Chemical Sourcing Purity Specification Quality Control

Optimal Research and Industrial Applications for 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid


Medicinal Chemistry: 5-HT2C Receptor Agonist Lead Optimization

Utilize 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid as a key building block for synthesizing derivatives targeting the 5-HT2C receptor. As demonstrated by potent analogs with IC50 values as low as 1.90 nM [1], the 4-carboxylic acid handle provides a versatile site for amide coupling or esterification, enabling rapid SAR exploration to optimize potency and selectivity over 5-HT2B (which shows >150-fold lower potency for certain analogs). This is particularly relevant for CNS drug discovery programs focused on obesity, psychiatric disorders, or other indications linked to 5-HT2C modulation.

Anti-Inflammatory Drug Discovery: Exploring Nitrogen-Containing Scaffolds

Leverage the 6,7-dihydro-5H-cyclopenta[b]pyridine core to develop novel anti-inflammatory agents. Literature precedent shows that related cyclopenta[b]pyridine-5-carboxylic acids achieve a 5-fold potency advantage over non-nitrogenous indane carboxylic acids in the carrageenan rat paw edema model (15 mg/kg vs. 75 mg/kg) [2]. The 4-carboxylic acid regioisomer offers an alternative vector for fragment growth, potentially unlocking new intellectual property space and improved pharmacokinetic profiles.

Conformational Analysis and Scaffold Diversification

Employ 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid as a partially saturated scaffold for generating conformationally constrained analogs. In contrast to fully saturated octahydro scaffolds, which require lengthy eight-step syntheses with 9.0% overall yield [3], the dihydro framework is more synthetically accessible and provides a distinct conformational profile (planar vs. truly three-dimensional). This is valuable for probing bioactive conformations and optimizing target engagement in fragment-based drug discovery.

High-Purity Intermediate Procurement for Late-Stage Lead Optimization

Source 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid at ≥98–99% purity for advanced medicinal chemistry campaigns requiring stringent quality control. Multiple vendors offer high-purity grades, ensuring batch-to-batch consistency for in vivo pharmacokinetic studies, toxicology assessments, or as a reference standard for analytical method development . This purity level is essential for generating reproducible data and meeting regulatory expectations for preclinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.